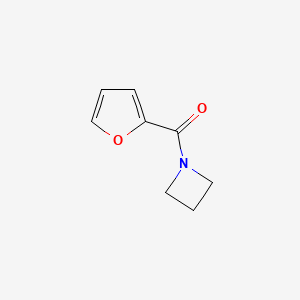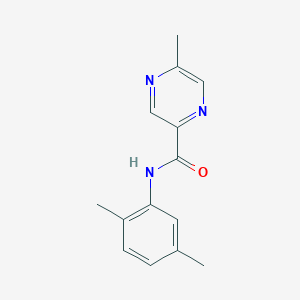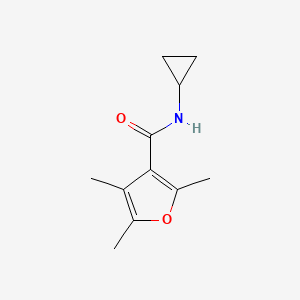
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide, also known as CTMFC, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to activate certain signaling pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been found to have low toxicity in animal studies. However, one limitation of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide. One area of interest is in the development of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide-based drugs for the treatment of cancer and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide and to identify any potential side effects or toxicity. Finally, research is needed to develop more efficient synthesis methods for N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide and to improve its solubility in water for easier use in lab experiments.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclopropylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place under mild conditions and yields N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential use in various scientific applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions such as arthritis.
Propiedades
IUPAC Name |
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-7(2)14-8(3)10(6)11(13)12-9-4-5-9/h9H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHPRCLJIDRUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

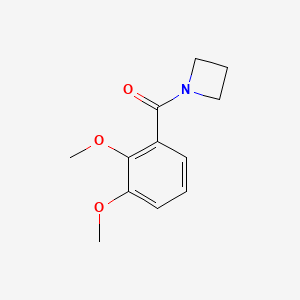

![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)
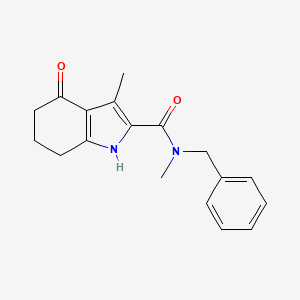


![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
